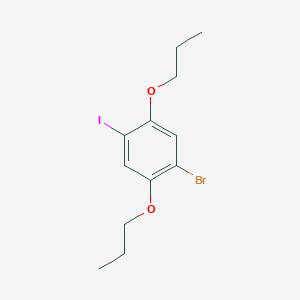
1-Bromo-4-iodo-2,5-dipropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodo-2,5-dipropoxybenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two propoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-iodo-2,5-dipropoxybenzene typically involves a multi-step process. One common method is the halogenation of 2,5-dipropoxybenzene. The process begins with the bromination of 2,5-dipropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like potassium iodate .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iodo-2,5-dipropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form substituted alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce various substituted benzenes.
Scientific Research Applications
1-Bromo-4-iodo-2,5-dipropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-2,5-dipropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propoxy groups may also play a role in modulating its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Lacks the propoxy groups, making it less versatile in certain applications.
1,4-Dibromobenzene: Contains two bromine atoms instead of a bromine and an iodine atom.
1,4-Diiodobenzene: Contains two iodine atoms, which can affect its reactivity and applications.
Uniqueness: 1-Bromo-4-iodo-2,5-dipropoxybenzene is unique due to the presence of both bromine and iodine atoms along with propoxy groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
216306-45-5 |
|---|---|
Molecular Formula |
C12H16BrIO2 |
Molecular Weight |
399.06 g/mol |
IUPAC Name |
1-bromo-4-iodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16BrIO2/c1-3-5-15-11-8-10(14)12(7-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IHYHUYDKMUNBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1I)OCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















